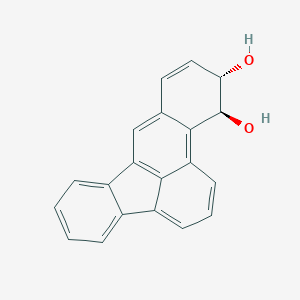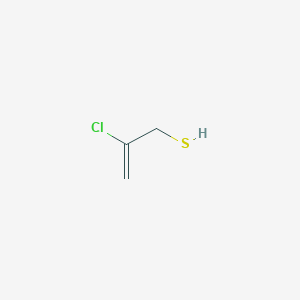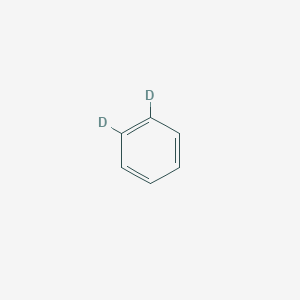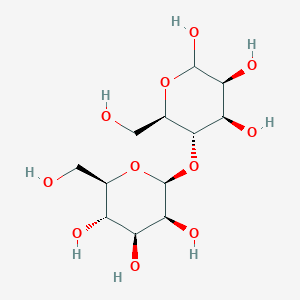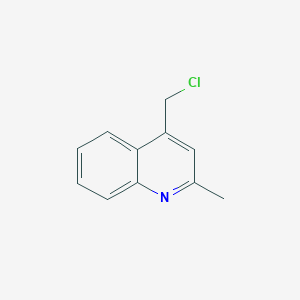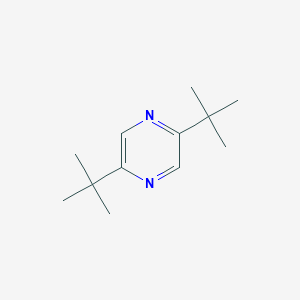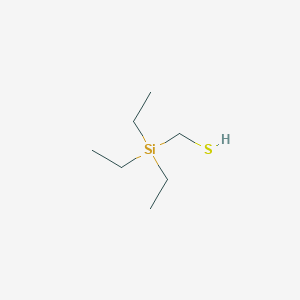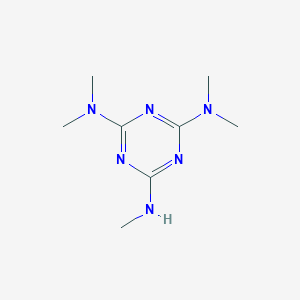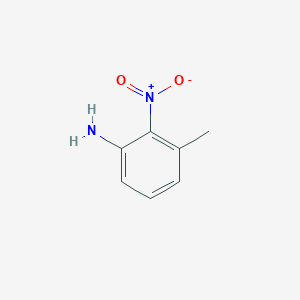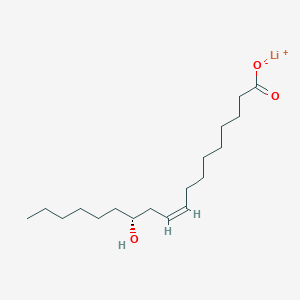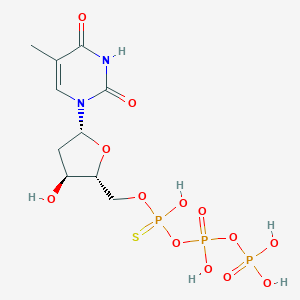
Thymidine 5'-O-(1-thiotriphosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine 5'-O-(1-thiotriphosphate) (TTPαS) is a modified nucleotide commonly used in biochemical research. It is a sulfur-containing analog of thymidine triphosphate (TTP) that has a unique ability to bind to DNA polymerases and inhibit DNA synthesis. TTPαS has been used extensively in the study of DNA replication, transcription, and translation.
Mécanisme D'action
Thymidine 5'-O-(1-thiotriphosphate)αS functions as a competitive inhibitor of Thymidine 5'-O-(1-thiotriphosphate) in DNA polymerase reactions. It binds to the active site of the polymerase and prevents the incorporation of Thymidine 5'-O-(1-thiotriphosphate) into the growing DNA chain. This results in the termination of DNA synthesis and the formation of truncated DNA fragments.
Effets Biochimiques Et Physiologiques
Thymidine 5'-O-(1-thiotriphosphate)αS has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent. Thymidine 5'-O-(1-thiotriphosphate)αS has also been shown to inhibit the activity of RNA polymerase, suggesting that it may have a role in regulating gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Thymidine 5'-O-(1-thiotriphosphate)αS is its ability to selectively inhibit DNA synthesis. This allows researchers to study the effects of DNA damage on replication and repair mechanisms. However, Thymidine 5'-O-(1-thiotriphosphate)αS has some limitations in laboratory experiments. It is relatively unstable and can degrade over time, making it difficult to work with. Additionally, Thymidine 5'-O-(1-thiotriphosphate)αS can be toxic to cells at high concentrations, limiting its use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of Thymidine 5'-O-(1-thiotriphosphate)αS in scientific research. One area of interest is the development of new anti-cancer therapies based on the ability of Thymidine 5'-O-(1-thiotriphosphate)αS to induce apoptosis in cancer cells. Additionally, Thymidine 5'-O-(1-thiotriphosphate)αS may have potential as a tool for studying the effects of DNA damage on aging and age-related diseases. Finally, further research is needed to understand the full range of biochemical and physiological effects of Thymidine 5'-O-(1-thiotriphosphate)αS and to develop new applications for this important research tool.
Méthodes De Synthèse
Thymidine 5'-O-(1-thiotriphosphate)αS can be synthesized in the laboratory using a variety of methods. One common approach involves the reaction of thymidine with phosphorus oxychloride, followed by the addition of sodium sulfide to introduce the sulfur atom. The resulting thymidine 5'-O-(1-thiodiphosphate) can then be converted to Thymidine 5'-O-(1-thiotriphosphate)αS using a series of enzymatic reactions.
Applications De Recherche Scientifique
Thymidine 5'-O-(1-thiotriphosphate)αS has a wide range of applications in scientific research. It is commonly used as a tool to study DNA replication and repair mechanisms. Thymidine 5'-O-(1-thiotriphosphate)αS can be incorporated into DNA during replication, leading to the termination of DNA synthesis. This allows researchers to study the effects of DNA damage on replication and repair pathways.
Propriétés
Numéro CAS |
18883-94-8 |
|---|---|
Nom du produit |
Thymidine 5'-O-(1-thiotriphosphate) |
Formule moléculaire |
C10H17N2O13P3S |
Poids moléculaire |
498.24 g/mol |
Nom IUPAC |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinothioyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O13P3S/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(23-8)4-22-28(21,29)25-27(19,20)24-26(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,29)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+,28?/m0/s1 |
Clé InChI |
PXHHTOSRELKWOE-MXWQNOQOSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O |
Autres numéros CAS |
83199-32-0 |
Synonymes |
dTTP (alpha S) dTTP alphaS thymidine 5'-O-(1-thiotriphosphate) ttpalphas |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



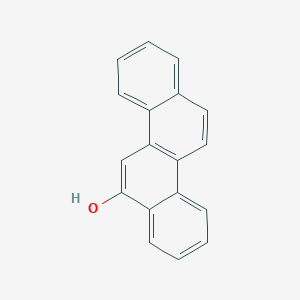
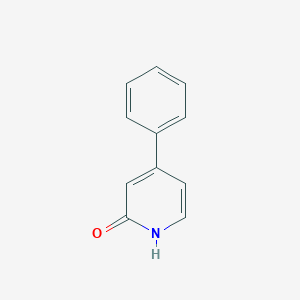
![(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol](/img/structure/B107996.png)
